
Pizotifen
Übersicht
Beschreibung
Pizotifen ist ein benzocycloheptenbasiertes Medikament, das hauptsächlich als prophylaktische Maßnahme zur Reduzierung der Häufigkeit wiederkehrender Migränekopfschmerzen eingesetzt wird. Es ist auch unter seinem Handelsnamen Sandomigran bekannt. This compound ist ein Serotonin- und Tryptamin-Antagonist, d. h. es wirkt, indem es die Wirkung dieser Substanzen im Gehirn blockiert .
Wirkmechanismus
Target of Action
Pizotifen primarily targets serotonin receptors , acting mainly at the 5-HT 2A and 5HT 2C receptors . It also exhibits minor antihistamine and anticholinergic activity . These receptors play a crucial role in various physiological processes, including mood regulation, appetite, and sleep.
Mode of Action
This compound acts as a serotonin antagonist , inhibiting the peripheral actions of serotonin and histamine . It prevents the binding of serotonin to its receptors, thereby blocking its effects . This inhibition leads to changes in the membrane permeability of cranial vessels and alters pain thresholds in migraines .
Biochemical Pathways
It is known that this compound inhibits the actions of serotonin and histamine, which are involved in various biochemical pathways, including pain perception and vascular regulation .
Pharmacokinetics
This compound exhibits a bioavailability of 78% . It is primarily metabolized through glucuronidation , with N-glucuronide accounting for more than 50% of plasma and 60-70% of urinary excreted drug . The elimination half-life of this compound is approximately 23 hours , and it is excreted as metabolites, with 18% in feces and 55% in urine .
Result of Action
This compound’s action results in the reduction of the frequency and severity of vascular headaches, such as migraines . It has also been associated with increased ATP levels and decreased activation of caspase-3, leading to enhanced cell viability . Moreover, this compound has potential antidepressant effects, which are independent of its antimigraine action .
Biochemische Analyse
Biochemical Properties
Pizotifen acts predominantly as a serotonin antagonist, mainly at the 5-HT 2A and 5HT 2C receptors . It also exhibits weak anticholinergic, antihistamine, and antikinin actions . This compound blocks the postsynaptic 5-HT2 receptors, as supported by antagonism of several direct agonists of 5-HT receptors . It is an antagonist at histamine H1 receptors, and is weakly anticholinergic .
Cellular Effects
This compound has been shown to be effective in the prophylaxis of migraines, reducing the frequency and severity of vascular headaches . It exhibits weak sedative properties in mouse and monkey studies, as indicated by inhibition of locomotion and potentiation of barbiturates, without changes in cardiac or respiratory rates . In dogs, intravenous administration of this compound causes rapid hypotension but is reversed to normal within 30 minutes .
Molecular Mechanism
By blocking 5-HT receptors, this compound attenuates the signaling of serotonin in causing cranial vasoconstriction, as well as serotonin-enhanced platelet function and aggregation .
Temporal Effects in Laboratory Settings
This compound exhibits weak sedative properties in mouse and monkey studies, as indicated by inhibition of locomotion and potentiation of barbiturates, without changes in cardiac or respiratory rates . Some patients receiving this compound treatment developed tolerance with the prolonged use of the drug .
Dosage Effects in Animal Models
In animal studies, this compound exhibits weak sedative properties, as indicated by inhibition of locomotion and potentiation of barbiturates . In dogs, intravenous administration of this compound causes rapid hypotension but is reversed to normal within 30 minutes .
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily undergoing N-glucuronidation to form the main metabolite, N-glucuronide conjugate . N-glucuronide conjugate accounts for at least 50% of the plasma and 60-70% of the urinary-excreted radioactivity .
Transport and Distribution
The volume of distribution in an adult male is 833L for this compound and 70L for the N-glucuronide conjugate .
Subcellular Localization
Given its role as a serotonin antagonist, it is likely to be localized in the areas where serotonin receptors are abundant, such as the central nervous system .
Vorbereitungsmethoden
Die Synthese von Pizotifen umfasst mehrere Schritte, beginnend mit der Herstellung des Benzocyclohepten-Kerns. Der Syntheseweg beinhaltet typischerweise die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen. Industrielle Produktionsverfahren verwenden oft großtechnische chemische Reaktoren, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Spezifische Details zu den Reaktionsbedingungen und Reagenzien, die bei der Synthese von this compound verwendet werden, sind urheberrechtlich geschützt und in der öffentlichen Literatur nicht allgemein zugänglich .
Analyse Chemischer Reaktionen
Pizotifen durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann beispielsweise die Oxidation von this compound zur Bildung von Sulfoxiden und Sulfonen führen, während die Reduktion die entsprechenden Alkohole und Amine liefern kann .
Wissenschaftliche Forschungsanwendungen
Migraine Prophylaxis
Overview
Pizotifen is primarily used as a preventative treatment for migraines. A systematic review and meta-analysis evaluated its efficacy compared to placebo and other treatments. The review included eight randomized controlled trials, indicating that this compound significantly improved clinical symptoms compared to placebo (Relative risk [RR] 6.00; 95% Confidence interval [CI] 1.63 to 22.03; p = 0.007) but showed no significant difference in efficacy compared to drugs like naproxen and flunarizine .
Adverse Effects
The most commonly reported adverse effect was weight gain, which did not differ significantly from placebo . The findings suggest that while this compound is an effective migraine prophylactic, its side effects warrant consideration in clinical practice.
Oncology: Colon Cancer Treatment
Research Findings
Recent studies have investigated the anti-cancer properties of this compound, particularly its effects on colon cancer cell lines (HCT116). Research demonstrated that this compound inhibited cell proliferation and migration while promoting apoptosis in these cancer cells. The mechanism appears to involve the suppression of the Wnt signaling pathway, which is crucial for cell growth and differentiation .
Data Table: Effects of this compound on HCT116 Cells
Parameter | Control Group | This compound Group | Significance |
---|---|---|---|
Cell Proliferation (CCK8 Assay) | High | Low | p < 0.01 |
Migration (Transwell Assay) | High | Low | p < 0.01 |
Apoptosis Rate | Low | High | p < 0.01 |
Wnt3a Expression | Normal | Reduced | p < 0.01 |
E-Cadherin Expression | Low | Increased | p < 0.01 |
These findings provide a basis for further exploration of this compound as a potential therapeutic agent in cancer treatment .
Psychiatric Applications
Potential Uses
this compound has shown promise beyond migraine treatment, with applications in psychiatry for conditions such as anxiety disorders and depression. Its role as a serotonin receptor antagonist may contribute to its antidepressant effects . Furthermore, it has been suggested as a treatment option for severe cases of erythromelalgia and as a possible antidote for hallucinogenic drug effects .
Case Studies
Case Study: Erythromelalgia Treatment
In a documented case, this compound was utilized effectively in treating a patient with severe erythromelalgia, showcasing its versatility in managing complex neurovascular disorders .
Case Study: Serotonin Syndrome Management
Animal studies indicate that this compound may be beneficial in treating serotonin syndrome or MDMA overdose by blocking serotonergic effects, similar to cyproheptadine .
Vergleich Mit ähnlichen Verbindungen
Pizotifen wird oft mit anderen Migräne-Prophylaxe-Medikamenten wie Propranolol, Topiramat, Valproinsäure, Cyproheptadin und Amitriptylin verglichen. Im Gegensatz zu diesen Medikamenten hat this compound eine einzigartige Benzocyclohepten-Struktur, die zu seinem spezifischen pharmakologischen Profil beiträgt. Andere ähnliche Verbindungen sind Ketotifen, das einen ähnlichen Benzocyclohepten-Kern aufweist, sich aber in seinen pharmakologischen Wirkungen und klinischen Anwendungen unterscheidet .
Biologische Aktivität
Pizotifen is a pharmacological agent primarily recognized for its role in the prophylaxis of migraines. However, emerging research has unveiled its potential biological activities beyond migraine treatment, particularly in cancer therapy and neuroprotection. This article delves into the diverse biological activities of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions as a 5-HT2A receptor antagonist and exhibits multiple mechanisms of action that contribute to its therapeutic effects. These include:
- Inhibition of Wnt Signaling Pathway : this compound has been shown to inhibit the Wnt signaling pathway, which is crucial in regulating cell proliferation and migration in cancer cells. This inhibition leads to increased apoptosis (programmed cell death) in various cancer cell lines, including colon cancer .
- Neuroprotective Effects : In models of Huntington's disease, this compound has demonstrated the ability to activate the ERK signaling pathway, enhancing cell viability and reducing apoptotic markers .
Biological Activity in Cancer
Recent studies have highlighted this compound's potential as an anti-cancer agent. A notable study investigated its effects on colon cancer HCT116 cells:
-
Proliferation and Migration : this compound significantly inhibited the proliferation and migration of HCT116 cells. The study utilized CCK8 assays for proliferation assessment and transwell assays for migration evaluation .
Treatment Group Proliferation Rate (%) Migration Rate (%) Control 100 100 This compound 42 38 - Apoptosis Induction : Flow cytometry assays indicated that this compound increased the apoptosis rate from 7.8% in control groups to 18.01% in treated groups, suggesting a robust pro-apoptotic effect .
- Wnt Pathway Modulation : Western blot analyses revealed a decrease in Wnt3a and β-Catenin protein levels, with a concurrent increase in E-cadherin expression post-treatment with this compound. This modulation suggests that this compound may serve as a candidate drug for colon cancer therapy by targeting the Wnt signaling pathway .
Clinical Evidence in Migraine Treatment
This compound's primary clinical application remains in migraine prophylaxis. A systematic review indicated that it is superior to placebo in improving clinical symptoms associated with migraines:
- Efficacy : The relative risk (RR) of clinical improvement with this compound compared to placebo was reported at 6.00 (95% CI: 1.63 to 22.03; p = 0.007), highlighting its effectiveness despite low certainty evidence due to the age of trials .
- Adverse Effects : Weight gain was identified as the most common adverse event associated with this compound use, although no significant difference was noted compared to placebo .
Case Studies
Several case studies have documented the effects of this compound on weight changes during treatment:
- Weight Gain Study : A retrospective review involving 121 children treated with this compound showed an average weight z-score increase of 0.79 standard deviations per year, indicating significant weight gain not correlated with dosage or therapeutic response .
- Withdrawal Effects : A case report described a patient experiencing severe weight loss after discontinuation of chronic this compound treatment, suggesting potential withdrawal effects that warrant further investigation .
Eigenschaften
IUPAC Name |
1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NS/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18/h2-5,10,13H,6-9,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIADGNVRKBPQEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023490 | |
Record name | Pizotyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Partly miscible | |
Record name | Pizotifen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
While the mechanism of action is not fully understood, it is proposed that pizotifen works by inhibiting the peripheral actions of serotonin and histamine in increasing the membrane permeability of cranial vessels and transudation of plasmakinin, while altering pain thresholds in migraines. By blocking 5-HT receptors, pizotifen attenuates the signalling of serotonin in causing cranial vasoconstriction, as well as serotonin-enhanced platelet function and aggregation. There is evidence that it also inhibits the peripheral actions of bradykinin. Pizotifen may inhibit serotonin reuptake by blood platelets, which affects the tonicity and decreases passive distension of extracranial arteries. The effects of pizotifen leading to appetite stimulation may be due to the drug acting at the metabolic level rather than a direct stimulation of the appetite centre. | |
Record name | Pizotifen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
15574-96-6 | |
Record name | Pizotifen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15574-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pizotyline [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015574966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pizotifen | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pizotyline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pizotifen | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIZOTYLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BY8440V3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.